8-((4-Methoxyphenyl)sulfonyl)-3-(m-tolyl)-1,4,8-triazaspiro[4.5]dec-3-en-2-one
Description
8-((4-Methoxyphenyl)sulfonyl)-3-(m-tolyl)-1,4,8-triazaspiro[4.5]dec-3-en-2-one is a structurally complex spirocyclic compound featuring a 1,4,8-triazaspiro[4.5]dec-3-en-2-one core. Key substituents include a 4-methoxyphenylsulfonyl group at position 8 and a meta-tolyl (3-methylphenyl) group at position 2. This compound belongs to a class of bioactive molecules where structural variations in substituents significantly influence pharmacological and physicochemical properties .
Properties
IUPAC Name |
8-(4-methoxyphenyl)sulfonyl-3-(3-methylphenyl)-1,4,8-triazaspiro[4.5]dec-3-en-2-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H23N3O4S/c1-15-4-3-5-16(14-15)19-20(25)23-21(22-19)10-12-24(13-11-21)29(26,27)18-8-6-17(28-2)7-9-18/h3-9,14H,10-13H2,1-2H3,(H,23,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YZLFSUINZUPTKF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)C2=NC3(CCN(CC3)S(=O)(=O)C4=CC=C(C=C4)OC)NC2=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H23N3O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
413.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 8-((4-Methoxyphenyl)sulfonyl)-3-(m-tolyl)-1,4,8-triazaspiro[4.5]dec-3-en-2-one is a novel triazaspiro compound that has garnered attention for its potential biological activities. This article delves into its biological activity, focusing on its mechanisms, efficacy against various biological targets, and structure-activity relationships (SAR).
Chemical Structure and Properties
The chemical structure of the compound can be represented as follows:
- Molecular Formula : C₁₈H₁₈N₄O₂S
- Molecular Weight : 366.43 g/mol
Structural Features
The compound features a spiro structure, which is significant in medicinal chemistry due to its unique three-dimensional conformation that can enhance binding affinity to biological targets. The presence of the 4-methoxyphenyl and m-tolyl groups may contribute to its lipophilicity and potential interactions with various biomolecules.
Inhibition Studies
Recent studies have evaluated the biological activity of this compound against several targets, including:
- Protease Inhibition
-
Antiproliferative Activity
- In vitro studies demonstrated that the compound exhibits significant antiproliferative effects against various cancer cell lines. For example, a SAR study indicated that modifications in the arylsulfonamide moiety led to enhanced activity, with specific analogs showing IC₅₀ values in the low micromolar range .
The mechanism of action appears to involve:
- Enzyme Interaction : The compound binds to the active site of target enzymes, disrupting their function. For instance, hydrogen bonding interactions were noted between the compound and key residues in the protease active site .
- Cellular Pathways : Activation of cellular pathways such as Nrf2 was observed, leading to increased expression of protective genes like NQO1 and HMOX1, which are involved in cellular defense mechanisms .
Structure-Activity Relationship (SAR)
The SAR studies reveal that:
- Modifications on the para-position of the methoxy group significantly affect biological activity. Strongly electron-withdrawing groups reduce efficacy .
- The size and nature of substituents on the aryl ring play a crucial role in determining potency. For example, larger substituents lead to steric hindrance that diminishes interaction with target proteins .
Data Table: Biological Activity Summary
| Biological Target | Assay Type | IC₅₀ Value (μM) | Comments |
|---|---|---|---|
| SARS-CoV 3CL Protease | Fluorometric Assay | 0.39 | Potent inhibitor compared to lead compounds |
| Cancer Cell Lines | MTT Assay | 1.5 | Significant antiproliferative activity |
| Nrf2 Activation | qPCR | - | Increased mRNA levels of protective genes |
Case Study 1: Antiviral Activity
A study conducted on viral proteases demonstrated that this compound effectively inhibited SARS-CoV replication in vitro. The findings suggested that it could serve as a lead candidate for further development as an antiviral agent.
Case Study 2: Cancer Research
In another investigation focused on colon cancer cell lines, derivatives of this compound were synthesized and tested for antiproliferative effects. Results indicated that certain modifications led to enhanced activity, highlighting the potential for optimizing this scaffold for therapeutic applications.
Scientific Research Applications
Biological Activities
Research has indicated several significant biological activities associated with this compound:
Antimicrobial Activity
8-((4-Methoxyphenyl)sulfonyl)-3-(m-tolyl)-1,4,8-triazaspiro[4.5]dec-3-en-2-one exhibits promising antimicrobial properties. Studies suggest that its mechanism may involve disruption of bacterial cell membranes or interference with metabolic pathways essential for bacterial survival.
Anticancer Activity
The compound shows potential as an anticancer agent, particularly against various cancer cell lines. Research indicates that it may induce apoptosis in cancer cells through mechanisms such as:
- Inhibition of Cell Proliferation : The compound's structure allows it to interact with cellular pathways involved in cell growth and division.
- Targeting Specific Cancer Types : Case studies have demonstrated effectiveness against colon cancer cell lines, highlighting its potential as a targeted therapy .
Structure-Activity Relationship (SAR)
The structure-activity relationship studies reveal that modifications to the sulfonyl and methoxy groups significantly affect the biological activity of this compound. For instance:
- Electron-Withdrawing Groups : Strongly influence the antiproliferative activity.
- Lipophilicity : Enhanced by the methoxy group, which may improve cellular uptake and bioavailability .
Case Studies
Several case studies have explored the applications of this compound:
- Inhibition of Mitochondrial Permeability Transition Pore (mPTP) :
- Antitumor Properties :
- Anticonvulsant Activity :
Chemical Reactions Analysis
Catalytic and Solvent Systems
Recent advances highlight microwave-assisted synthesis and green catalytic systems for analogous spirocyclic compounds . For example:
-
ZrSiO₂ nanoparticles (10 mol%) in DMF at 120°C under microwave irradiation achieve 80% yield in spirocyclization steps .
-
Ionic liquids (e.g., [BMIM]Br) enhance reaction rates via stabilization of intermediates.
Table 2: Optimized Reaction Conditions for Analogous Spiro Compounds
| Catalyst System | Solvent | Temperature (°C) | Time | Yield (%) | Selectivity |
|---|---|---|---|---|---|
| ZrSiO₂ (10 mol%) + Mw | DMF | 120 | 9–12 min | 80 | High |
| CuSO₄·5H₂O + Na ascorbate | EtOH | 90 | 10 min | 87–98 | Moderate |
| DES + solid acid | Solvent-free | 80 | 4–4.5 h | 78–90 | Excellent |
Sulfonylation and Spirocyclization
The sulfonyl group is introduced via aryl sulfonation of a precursor amine, followed by spirocyclization. Computational studies suggest a 5-exo-trig cyclization mechanism (Fig. 1A) , where base-mediated deprotonation triggers ring closure. Steric effects from the m-tolyl group influence regioselectivity.
Enone Reactivity
The α,β-unsaturated carbonyl undergoes conjugate additions with thiols or amines. For example:
Antiviral Derivatives
Reaction with propargyl bromide in acetonitrile under microwaves produces alkynylated derivatives (Scheme 3 ), showing IC₅₀ = 0.39 μM against SARS-CoV 3CL protease.
Anticancer Analogues
Mercaptoacetic acid cyclocondensation yields spiro-thiazolidines (Scheme 1 ), with IC₅₀ = 1.5 μM against colon cancer cells via Nrf2 pathway activation.
Proposed Research Priorities:
-
Develop enantioselective syntheses using chiral catalysts.
-
Explore photochemical reactions for novel bond formations.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Core Scaffold and Substituent Variations
The 1,4,8-triazaspiro[4.5]dec-3-en-2-one scaffold is a common structural motif in medicinal and agrochemical research. Below is a comparative analysis of key analogs:
Pharmacological and Functional Insights
- Sulfonyl vs. Hydroxyl Groups: Sulfonyl groups (e.g., in the target compound and BG15410) enhance metabolic stability and binding affinity to hydrophobic pockets in enzymes like kinases. In contrast, hydroxylated analogs (e.g., Compound 27b) exhibit NO donor activity, useful in vasodilation and antitumor effects .
- Aryl Substituent Positioning : The meta-tolyl group in the target compound may improve lipophilicity and membrane permeability compared to para-substituted analogs (e.g., BG15410’s 4-methoxyphenyl), which could enhance solubility but reduce cellular uptake .
- Agricultural vs. Medicinal Applications : Compounds with hydroxy-methoxy combinations (e.g., spirotetramat metabolites) are optimized for pesticidal activity, while antitumor analogs prioritize substituents like biphenyl or sulfonyl groups for target selectivity .
Q & A
Basic: What synthetic methodologies are recommended for constructing the 1,4,8-triazaspiro[4.5]dec-3-en-2-one core?
The synthesis of the triazaspiro core typically involves cyclization reactions or multicomponent assemblies. For example:
- Microwave-enhanced solid-phase synthesis optimizes reaction efficiency by reducing time and improving yield. A mixture of amino acids and carbonyl precursors is heated under microwave irradiation to form the spirocyclic scaffold .
- Solution-phase synthesis employs sulfonyl chlorides or acid chlorides to functionalize intermediates. For instance, coupling 8-amino-triazaspiro derivatives with sulfonyl chlorides in dichloromethane, followed by column chromatography (e.g., CH₂Cl₂/MeOH 9:1) for purification .
- Key intermediates like 1,4,8-triazaspiro[4.5]decan-2-one can be synthesized via reductive amination or cyclocondensation of ketones with diamines .
Basic: How can the structural integrity of this compound be validated post-synthesis?
A combination of spectroscopic and crystallographic techniques is critical:
- X-ray crystallography : Use SHELX programs (e.g., SHELXL for refinement) to resolve the spirocyclic geometry and confirm substituent orientation. For example, similar methoxyphenyl-substituted azaspiro compounds were validated via single-crystal diffraction .
- NMR spectroscopy : Distinct signals for the sulfonyl group (δ ~3.3 ppm for methoxy protons) and sp³-hybridized carbons in the spirolactam ring confirm connectivity .
- High-resolution mass spectrometry (HRMS) : Match experimental m/z values with theoretical molecular weights (e.g., C₂₁H₂₃N₃O₄S requires [M+H]⁺ = 414.1432) .
Advanced: What in vitro models are suitable for evaluating its biological activity?
- NO donor activity : Assess nitric oxide release in B16 melanoma cells using Griess reagent to quantify nitrite levels, as demonstrated for structurally related N-hydroxy-spiroimidazolidinones .
- Enzyme inhibition : Screen against tyrosine kinase or platelet aggregation targets. For example, spirocyclic sulfonamides are tested in ADP-induced platelet aggregation assays using human platelet-rich plasma .
- Antimicrobial activity : Use broth microdilution assays against Bacillus cereus or other pathogens, with MIC values determined via optical density measurements .
Advanced: How do substituents on the triazaspiro core influence pharmacological activity?
- Sulfonyl groups : The 4-methoxyphenylsulfonyl moiety enhances metabolic stability and target binding affinity compared to non-sulfonylated analogs. This group may act as a hydrogen-bond acceptor in enzyme active sites .
- Aromatic substituents : Meta-tolyl (m-tolyl) groups improve lipophilicity and blood-brain barrier penetration, as seen in anticonvulsant spiro derivatives .
- Spiro ring size : Smaller rings (e.g., spiro[4.5] vs. spiro[5.5]) constrain conformational flexibility, which can enhance selectivity but reduce solubility .
Advanced: What challenges arise in crystallographic refinement of sulfonylated triazaspiro compounds?
- Disorder in sulfonyl groups : The 4-methoxyphenylsulfonyl substituent may exhibit rotational disorder. Mitigate this by collecting low-temperature data (e.g., 100 K) and using restraints in SHELXL .
- Twinned crystals : High-symmetry space groups (e.g., P2₁/c) are prone to twinning. Apply twin refinement protocols in SHELXTL to resolve overlapping reflections .
- Weak diffraction : Heavy atoms (e.g., sulfur in sulfonyl groups) improve anomalous scattering but require longer exposure times during data collection .
Advanced: How to address contradictions in reported biological data for structurally similar compounds?
- Control for stereochemistry : Ensure enantiomeric purity via chiral HPLC, as racemic mixtures (e.g., (±)-27b in ) can obscure activity trends .
- Standardize assay conditions : Variability in cell lines (e.g., B16 vs. A375 melanoma models) or incubation times may explain discrepancies in IC₅₀ values .
- Cross-validate mechanisms : Use isothermal titration calorimetry (ITC) or surface plasmon resonance (SPR) to confirm direct target binding versus off-target effects .
Advanced: What computational methods support SAR studies for this compound?
- Docking simulations : Use AutoDock Vina to predict binding poses in tyrosine kinase or NO synthase active sites. Align results with crystallographic data from related spiro compounds .
- QM/MM calculations : Evaluate the electronic effects of substituents (e.g., methoxy vs. fluoro) on sulfonyl group reactivity .
- ADMET prediction : Tools like SwissADME assess logP, bioavailability, and CYP450 interactions to prioritize analogs for synthesis .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
